7-Amino-8-hydroxyquinoline-5-sulfonic acid (also referred to as AHQS) is a heterocyclic aromatic organic compound. It has the chemical formula C9H8N2O4S and a molecular weight of 240.23 g/mol Source: National Institutes of Health, [PubChem: )].
While the specific research applications of AHQS are not extensively documented, its structure suggests potential areas of study. The presence of the sulfonic acid group makes AHQS water-soluble, a property that can be useful in biological studies [Source: Sigma-Aldrich, 8-Hydroxyquinoline-5-sulfonic acid ()].
7-Amino-8-hydroxyquinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, characterized by the presence of an amino group at the seventh position and a sulfonic acid group at the fifth position of the quinoline ring. Its molecular formula is C₉H₈N₂O₄S, with a molecular weight of approximately 240.236 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
The biological activity of 7-amino-8-hydroxyquinoline-5-sulfonic acid is significant, particularly in antimicrobial and anticancer research:
Several methods exist for synthesizing 7-amino-8-hydroxyquinoline-5-sulfonic acid:
7-Amino-8-hydroxyquinoline-5-sulfonic acid has various applications across different fields:
Interaction studies have focused on how 7-amino-8-hydroxyquinoline-5-sulfonic acid interacts with metal ions and biological molecules:
Several compounds share structural similarities with 7-amino-8-hydroxyquinoline-5-sulfonic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelation properties but lacks sulfonic acid functionality. |
| 5-Sulfamoyl-8-hydroxyquinoline | Sulfamoyl group instead of amino | Exhibits antibacterial properties but differs in mechanism. |
| 7-Aminoquinoline | Amino group at position 7 without sulfonic acid | Less water-soluble than its sulfonated counterpart. |
| 8-Hydroxyquinoline-5-sulfonic acid | Similar sulfonic structure but lacks amino substitution | Primarily used for analytical applications. |
The uniqueness of 7-amino-8-hydroxyquinoline-5-sulfonic acid lies in its combination of both amino and sulfonic functional groups, which enhance its solubility and reactivity compared to other similar compounds. This dual functionality contributes to its diverse applications in medicinal chemistry and materials science.